Parishin E

Vue d'ensemble

Description

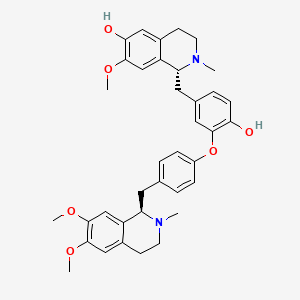

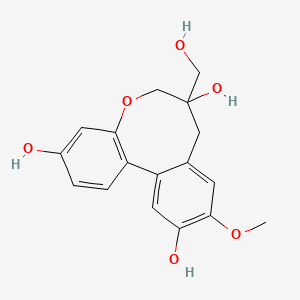

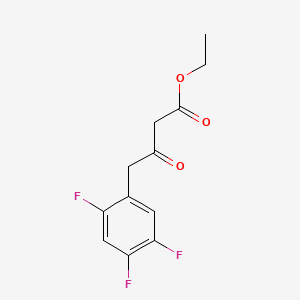

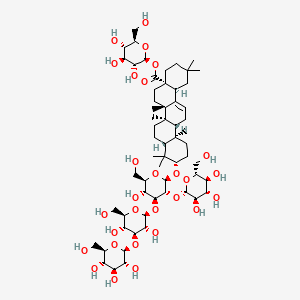

Parishin E is a natural product found in Gastrodia elata . It is a parishin derivative that may have antioxidant properties . The molecular formula of Parishin E is C19H24O13 and its molecular weight is 460.39 g/mol .

Molecular Structure Analysis

The IUPAC name of Parishin E is 2-hydroxy-2-[2-oxo-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid . The exact mass and monoisotopic mass of Parishin E are both 460.12169082 g/mol .

Physical And Chemical Properties Analysis

Parishin E is a solid compound . It has a molecular weight of 460.39 g/mol and a molecular formula of C19H24O13 . It has a computed topological polar surface area of 221 Ų and a complexity of 662 .

Applications De Recherche Scientifique

-

Pharmacokinetics

- Summary of Application : Parishin E, along with other parishin compounds, has been studied for its pharmacokinetics . Researchers have developed methods for the simultaneous quantification of gastrodin, parishin A, parishin B, parishin C, and parishin E .

- Methods of Application : The compounds were extracted from plasma using one-step protein precipitation. The chromatographic separation was achieved on a C18 column with a gradient mobile phase comprising acetonitrile and 0.05% formic acid .

- Results or Outcomes : The method exhibited good linearity for the five compounds in the concentration ranges. The lower limits of quantification (LLOQ) were determined as 1.37 ng/mL for parishin A, parishin B, parishin C, and parishin E and 10 ng/mL for gastrodin .

-

Antioxidant Activity

- Summary of Application : Parishin E has been suggested to have antioxidant properties .

- Methods of Application : The antioxidant activity was assessed using hyphenated high-performance thin-layer chromatography (HPTLC) and multi-imaging .

- Results or Outcomes : Parishin E was found to be present in the samples tested, and the antioxidant activity was demonstrated and compared between samples .

-

Cardiac Aging

- Summary of Application : Parishin E has been studied for its effects on cardiac aging .

- Methods of Application : Heart tissue samples were obtained from young mice (12 weeks), aged mice (19 months) treated with parishin, and aged mice that were not treated .

- Results or Outcomes : Parishin treatment improved cardiac function, ameliorated aging-induced cardiac injury, hypertrophy, and fibrosis, decreased cardiac senescence biomarkers p16Ink4a, p21Cip1, and IL-6, and increased the “longevity factor” SIRT1 expression in heart tissue .

-

Phytochemical Analysis

- Summary of Application : Parishin E, along with other parishin compounds, has been identified in the twig of Maclura tricuspidata . This study provides insights into the distribution of parishin compounds in different parts of the plant .

- Methods of Application : The compounds were identified using UV–Visible (UV–Vis) spectroscopy, high performance liquid chromatography–quadrupole time-of-flight mass spectrometry (HPLC-QTOF-MS), and nuclear magnetic resonance (NMR) spectroscopy .

- Results or Outcomes : Two novel parishin derivatives were identified from a twig of Maclura tricuspidata, named macluraparishin E and macluraparishin C . The compositions and contents of these constituents were found to vary depending on the different parts of the plant .

-

Pharmacokinetic Quantitative Method Development

- Summary of Application : An optimized and sensitive pharmacokinetic quantitative method has been developed for investigating Parishin E, along with other parishin compounds, in beagle dog plasma .

- Methods of Application : The method involved the use of high-performance liquid chromatography-triple quadrupole mass spectrometry (LC-MS/MS) after intragastric administration of tall Gastrodia capsules .

- Results or Outcomes : The method exhibited good linearity for the compounds in the concentration ranges. The lower limit of quantification (LLOQ) was 0.02 ng/mL for parishin E .

- Transformation Mechanisms of Chemical Constituents

- Summary of Application : Parishin E, along with other parishin compounds, has been studied for its transformation mechanisms .

- Methods of Application : The study involved the analysis of the transformation of parishin compounds in different conditions .

- Results or Outcomes : The study found that the relative peak areas of Parishin E and other parishin compounds decreased rapidly under certain conditions .

Safety And Hazards

Parishin E is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion or contact with skin or eyes, it is recommended to wash out with copious amounts of water and seek medical attention .

Relevant Papers

Several papers have been published on Parishin E and related compounds. For example, one study investigated the metabolic profile of parishin using ultra-performance liquid chromatography coupled with quadrupole-time of flight mass spectrometry . Another study developed a sensitive pharmacokinetic quantitative method for investigating Gastrodin, Parishin, and Parishin B, C, and E in beagle dog plasma . These papers provide valuable insights into the properties and potential uses of Parishin E.

Propriétés

IUPAC Name |

2-hydroxy-2-[2-oxo-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O13/c20-7-11-14(24)15(25)16(26)17(32-11)31-10-3-1-9(2-4-10)8-30-13(23)6-19(29,18(27)28)5-12(21)22/h1-4,11,14-17,20,24-26,29H,5-8H2,(H,21,22)(H,27,28)/t11-,14-,15+,16-,17-,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIUTKHLNZBMEG-HUNOYVTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Parishin E | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-Diazabicyclo[4.2.0]octan-8-one](/img/structure/B591331.png)

![Azeto[1,2:1,2]pyrrolo[3,4-c]pyridine (9CI)](/img/no-structure.png)

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B591338.png)

![sodium;chromium;4-hydroxy-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]-N-phenylbenzenesulfonamide](/img/structure/B591343.png)